molecular formula C23H21ClN2O3 B13761709 2-(p-(9-Acridinylamino)phenoxy)butyric acid, dihydrate CAS No. 73758-51-7

2-(p-(9-Acridinylamino)phenoxy)butyric acid, dihydrate

Cat. No.: B13761709
CAS No.: 73758-51-7
M. Wt: 408.9 g/mol
InChI Key: DULWHCIJMLNJQY-UHFFFAOYSA-N
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Description

2-(p-(9-Acridinylamino)phenoxy)butyric acid, dihydrate is a compound that has garnered interest due to its potential applications in various fields, particularly in medicinal chemistry. This compound is characterized by the presence of an acridine moiety, which is known for its biological activity, and a butyric acid group, which can influence its solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-(9-Acridinylamino)phenoxy)butyric acid, dihydrate typically involves a multi-step process. One common method starts with the preparation of 9-acridinylamine, which is then reacted with p-hydroxyphenylbutyric acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-(p-(9-Acridinylamino)phenoxy)butyric acid, dihydrate can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-(p-(9-Acridinylamino)phenoxy)butyric acid, dihydrate has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(p-(9-Acridinylamino)phenoxy)butyric acid, dihydrate exerts its effects is primarily through its interaction with DNA. The acridine moiety can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting the activity of topoisomerase enzymes. This can lead to the inhibition of DNA replication and transcription, ultimately causing cell death in rapidly dividing cells, such as cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(p-(9-Acridinylamino)phenoxy)butyric acid, dihydrate is unique due to its specific combination of the acridine moiety and the butyric acid group. This combination can enhance its solubility and potentially improve its biological activity compared to other similar compounds .

Properties

CAS No.

73758-51-7

Molecular Formula

C23H21ClN2O3

Molecular Weight

408.9 g/mol

IUPAC Name

2-[4-(acridin-10-ium-9-ylamino)phenoxy]butanoic acid;chloride

InChI

InChI=1S/C23H20N2O3.ClH/c1-2-21(23(26)27)28-16-13-11-15(12-14-16)24-22-17-7-3-5-9-19(17)25-20-10-6-4-8-18(20)22;/h3-14,21H,2H2,1H3,(H,24,25)(H,26,27);1H

InChI Key

DULWHCIJMLNJQY-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)OC1=CC=C(C=C1)NC2=C3C=CC=CC3=[NH+]C4=CC=CC=C42.[Cl-]

Origin of Product

United States

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